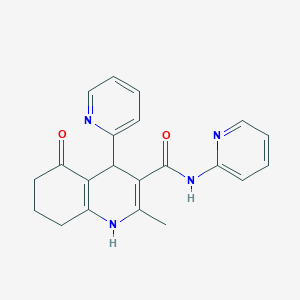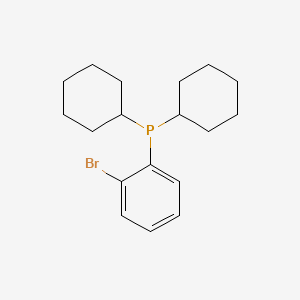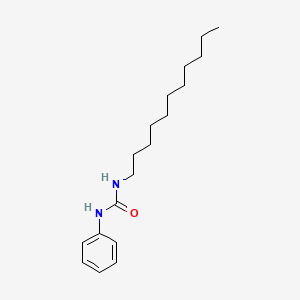
2,4,6-Triisopropylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisopropylbenzenesulfonyl fluoride is an organic compound with the molecular formula C15H23FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of three isopropyl groups attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry .
Preparation Methods
The synthesis of 2,4,6-Triisopropylbenzenesulfonyl fluoride typically involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,6-Triisopropylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
2,4,6-Triisopropylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Medicine: Its role in the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
Industry: It is used in the production of various chemical intermediates and in the development of new materials.
Mechanism of Action
The mechanism by which 2,4,6-Triisopropylbenzenesulfonyl fluoride exerts its effects is primarily through its reactivity as a sulfonyl fluoride. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in click chemistry to form stable sulfonate linkages with nucleophiles such as amines and alcohols . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, used in similar applications but with different reactivity.
2,4,6-Triisopropylbenzenesulfonyl hydrazide: Another derivative with a hydrazide group, used in different types of chemical reactions.
The uniqueness of this compound lies in its specific reactivity and utility in click chemistry, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
101803-62-7 |
|---|---|
Molecular Formula |
C15H23FO2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H23FO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI Key |
RTYWQCWRMCSZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)


![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)


